N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide
Description
N1-(4-Chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a structurally complex molecule featuring a 3-azaspiro[5.5]undec-1-ene core with a thioxo (C=S) group at position 4 and dicarboxamide substituents at positions 1 and 5.
Properties
IUPAC Name |
5-N-(4-chlorophenyl)-4-methyl-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-11-14(17(25)23-13-7-5-12(20)6-8-13)19(9-3-2-4-10-19)15(16(21)24)18(26)22-11/h5-8,15H,2-4,9-10H2,1H3,(H2,21,24)(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALPMKIMEMJFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(C(=S)N1)C(=O)N)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo experiments.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 351.83 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene exhibit significant anticancer properties. For instance, compounds containing the 4-chlorophenyl moiety have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is primarily through the induction of apoptotic cell death, which was observed in a study where the IC50 values for various derivatives were reported as follows:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4i | 2.32 | MCF-7 |
| 4h | 3.21 | MCF-7 |
| 4e | 5.36 | MCF-7 |
These results suggest that modifications to the structure can enhance biological activity significantly .
Antibacterial Activity
The compound also exhibits notable antibacterial properties. In vitro studies demonstrated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The structure's ability to interact with bacterial enzymes was analyzed through docking studies, revealing potential targets for inhibition .
Mechanistic Insights
The mechanisms underlying the biological activities of N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene involve:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and proliferation.
- Binding Affinity : Studies involving bovine serum albumin (BSA) binding suggest that the compound has favorable interactions that could enhance its pharmacological effectiveness .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of N1-(4-chlorophenyl)-2-methyl-4-thioxo compounds. These derivatives were tested for their anticancer and antibacterial activities, leading to the identification of several promising candidates with improved efficacy compared to standard treatments.
Example Case Study
In a study published in 2020, researchers synthesized a series of compounds related to N1-(4-chlorophenyl)-2-methyl derivatives and evaluated their biological activities:
- Findings : One derivative showed an IC50 value of 10 µg/mL against HepG2 cells, indicating significant anticancer potential.
Comparison with Similar Compounds
Research Findings and Case Studies
- Spirocyclic Systems : Compounds like 3-(4-chlorophenyl)-2-oxaspiro[5.5]undecane () demonstrate that spiro architectures enhance metabolic stability, a trait likely shared by the target compound .
- Thioxo Functionalization : Thioxo groups in spiro systems (e.g., ) are associated with improved binding to cysteine protease targets, a possible avenue for the target compound’s development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
